![molecular formula CH2BCl5Si B14240802 Borane, dichloro[(trichlorosilyl)methyl]- CAS No. 404843-46-5](/img/structure/B14240802.png)
Borane, dichloro[(trichlorosilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, dichloro[(trichlorosilyl)methyl]- is a chemical compound that features a boron atom bonded to two chlorine atoms and a trichlorosilyl group attached to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of borane, dichloro[(trichlorosilyl)methyl]- typically involves the reaction of boron trichloride with a suitable organosilicon compound under controlled conditions. One common method includes the use of a mercury glow discharge through boron trichloride gas in a quartz tube . This reaction is highly sensitive to moisture and requires an inert atmosphere to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often requires stringent control of temperature and pressure to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Borane, dichloro[(trichlorosilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other boron-containing species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a catalyst, such as palladium, under mild conditions.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as boronic acids, borates, and borohydrides, which have significant applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Borane, dichloro[(trichlorosilyl)methyl]- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its ability to form stable complexes with biomolecules.
Mecanismo De Acción
The mechanism by which borane, dichloro[(trichlorosilyl)methyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the transfer of functional groups in organic reactions. The trichlorosilyl group enhances the compound’s reactivity by stabilizing the boron center and providing additional sites for chemical modification .
Comparación Con Compuestos Similares
Trichloro(dichloroboranylmethyl)silane: This compound is structurally similar but features different substituents on the boron atom.
Dichloromethylvinylsilane: Another related compound with a vinyl group instead of a trichlorosilyl group.
Uniqueness: Borane, dichloro[(trichlorosilyl)methyl]- is unique due to its combination of boron and silicon atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties.
Propiedades
Número CAS |
404843-46-5 |
|---|---|
Fórmula molecular |
CH2BCl5Si |
Peso molecular |
230.2 g/mol |
Nombre IUPAC |
trichloro(dichloroboranylmethyl)silane |
InChI |
InChI=1S/CH2BCl5Si/c3-2(4)1-8(5,6)7/h1H2 |
Clave InChI |
JXNOBGJSHBQLKS-UHFFFAOYSA-N |
SMILES canónico |
B(C[Si](Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


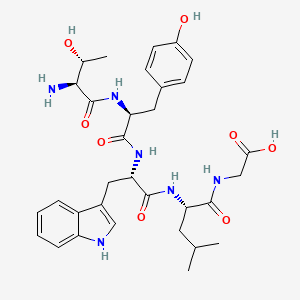
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
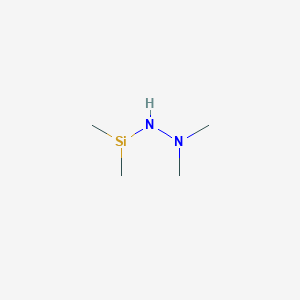
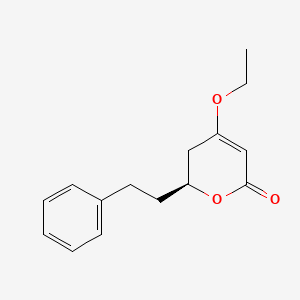

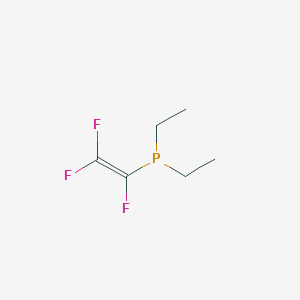
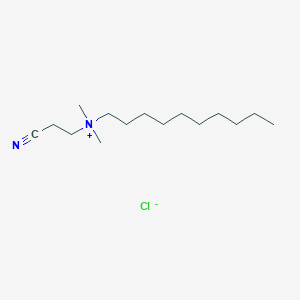
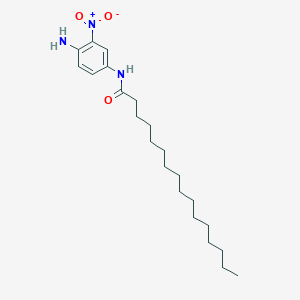
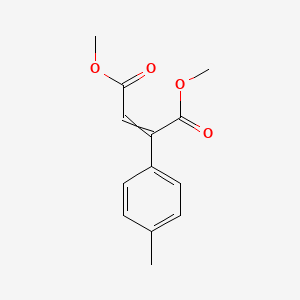

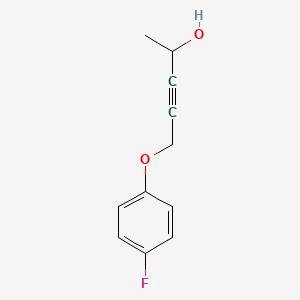
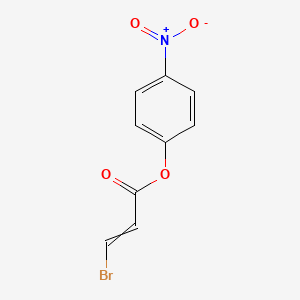

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
